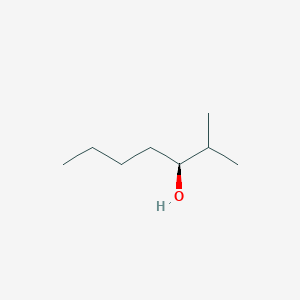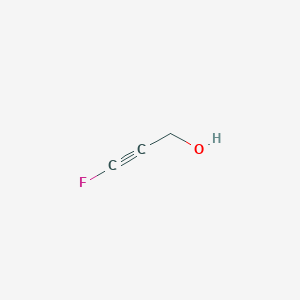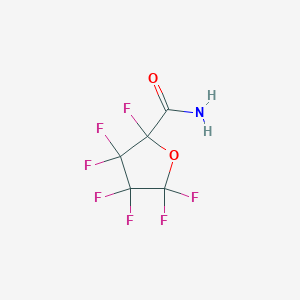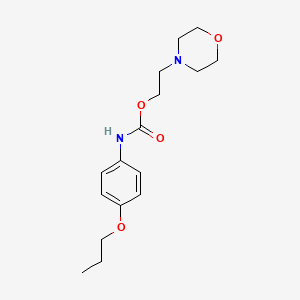![molecular formula C17H14ClNO4 B14483429 Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate CAS No. 65841-23-8](/img/structure/B14483429.png)
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate is an organic compound that belongs to the class of aryloxyphenoxypropionate esters. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes a chlorinated phenoxy group and a cyanophenoxy group attached to a propanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate typically involves the reaction of 4-chloro-2-cyanophenol with 4-bromophenol in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and herbicides due to its selective action on certain plant species.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of various biochemical pathways. For example, in the case of its use as a herbicide, the compound inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition results in the disruption of cell membrane formation and ultimately leads to the death of the plant.
Comparaison Avec Des Composés Similaires
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate can be compared with other similar compounds, such as:
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-isobutylphenyl)propanoate
Uniqueness
The presence of both a chlorinated phenoxy group and a cyanophenoxy group in this compound makes it unique compared to other similar compounds. This unique structure contributes to its specific chemical and biological properties, such as its selective action as a herbicide and its potential use in pharmaceutical research.
List of Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-isobutylphenyl)propanoate
Propriétés
Numéro CAS |
65841-23-8 |
|---|---|
Formule moléculaire |
C17H14ClNO4 |
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C17H14ClNO4/c1-11(17(20)21-2)22-14-4-6-15(7-5-14)23-16-8-3-13(18)9-12(16)10-19/h3-9,11H,1-2H3 |
Clé InChI |
WLLLIPQONBSSJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)


![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)



![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)

